1-Propyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine
Description
Properties
IUPAC Name |
(4-amino-1-propylpyrazol-3-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-2-5-15-8-9(12)10(13-15)11(16)14-6-3-4-7-14/h8H,2-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWCAPXEFBQQFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C(=O)N2CCCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Propyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Attachment of the Pyrrolidin-1-ylcarbonyl Group: This step involves the acylation of the pyrazole ring with pyrrolidin-1-ylcarbonyl chloride in the presence of a base like triethylamine.
Final Amination:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-Propyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Propyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Propyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrazole derivatives often exhibit diverse biological and physicochemical properties depending on their substituents. Below is a comparison of key analogs:
Physicochemical Properties
- Solubility : The pyrrolidin-1-ylcarbonyl group in the target compound likely improves aqueous solubility compared to purely hydrophobic substituents (e.g., trifluoromethyl in ).
- Melting Points : While data for the target compound are unavailable, analogues like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine melt at 104–107°C , suggesting moderate crystallinity.
- Spectroscopic Data :
Biological Activity
1-Propyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine is a synthetic organic compound classified as a pyrazole derivative. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, particularly in the treatment of various diseases. The structural characteristics of this compound include a pyrazole ring with a propyl group at the 1-position, a pyrrolidin-1-ylcarbonyl group at the 3-position, and an amine group at the 4-position.
The molecular formula for this compound is with a molecular weight of 194.28 g/mol. The synthesis typically involves multi-step organic reactions, including the formation of the pyrazole ring, alkylation with propyl halides, and acylation with pyrrolidine derivatives.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate the activity of enzymes and receptors, particularly those involved in inflammatory pathways. For instance, it may inhibit enzymes that play critical roles in inflammation and pain, thereby exhibiting anti-inflammatory and analgesic effects .
Anti-inflammatory Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. They have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in various in vitro models . This suggests potential applications in treating conditions characterized by excessive inflammation.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. Studies have demonstrated that certain pyrazole derivatives possess antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents .
Antitumor Activity
Emerging evidence suggests that pyrazole derivatives can function as antitumor agents by inhibiting key signaling pathways involved in cancer cell proliferation. They have shown efficacy against various cancer cell lines by targeting specific kinases associated with tumor growth .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with other pyrazole derivatives:
Case Studies
Several studies have investigated the biological activities of pyrazole derivatives:
- Study on Anti-inflammatory Effects : A study demonstrated that a related pyrazole derivative significantly reduced inflammation markers in a murine model of arthritis, suggesting its potential therapeutic role in inflammatory diseases .
- Antimicrobial Evaluation : Another research effort evaluated multiple pyrazole compounds against bacterial strains and found that several exhibited potent antimicrobial activity, supporting their use as lead compounds for drug development .
- Antitumor Activity : A recent investigation into the antitumor properties of pyrazole derivatives revealed that certain compounds effectively inhibited BRAF(V600E) mutations in melanoma cells, highlighting their potential as targeted cancer therapies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-propyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling pyrrolidine-1-carbonyl chloride with a pyrazole precursor under basic conditions. Copper-catalyzed Ullmann-type couplings (e.g., using CuBr) can enhance regioselectivity in pyrazole functionalization . Optimizing solvent polarity (e.g., DMSO vs. DMF) and temperature (35–60°C) improves yield . Post-reaction purification via column chromatography (ethyl acetate/hexane gradients) or recrystallization is critical for isolating high-purity product .
| Key Reaction Parameters |
|---|
| Catalyst: CuBr (0.05–0.1 eq) |
| Base: Cs₂CO₃ (2–3 eq) |
| Solvent: DMSO or DMF |
| Reaction Time: 24–48 hrs |
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm regiochemistry of the pyrazole ring (δ 8.0–8.9 ppm for pyrazole protons) and pyrrolidinyl carbonyl groups (δ 160–170 ppm for carbonyl carbons) .
- HRMS (ESI) : Validate molecular weight (e.g., m/z 264.18 [M+H]⁺ for C₁₂H₂₀N₄O) .
- IR Spectroscopy : Identify carbonyl stretching vibrations (~1650–1700 cm⁻¹) .
Q. What preliminary bioactivity assays are recommended for screening this compound?
- Methodological Answer :
- Antimicrobial Activity : Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ATPase assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced biological activity?
- Methodological Answer :
-
Pyrazole Substituents : Replace the propyl group with bulkier alkyl chains (e.g., isopropyl) to evaluate steric effects on receptor binding .
-
Pyrrolidinyl Modifications : Introduce electron-withdrawing groups (e.g., fluorine) to the pyrrolidine ring to modulate metabolic stability .
-
Bioisosteric Replacements : Substitute the carbonyl group with sulfonamide or urea moieties to alter hydrogen-bonding interactions .
SAR Insights Propyl → Isopropyl: Increased lipophilicity (LogP +0.5) but reduced solubility Fluorinated Pyrrolidine: Improved IC₅₀ against EGFR (Δ = 2.3 μM)
Q. How can crystallographic data resolve contradictions in reported bioactivity profiles?
- Methodological Answer : Perform single-crystal X-ray diffraction to determine the compound’s 3D conformation and intermolecular interactions (e.g., π-π stacking with aromatic residues in kinase binding pockets) . For example, a 1.8 Å resolution structure can clarify why certain analogs show divergent activity against related targets (e.g., CDK2 vs. CDK4) .
Q. What computational strategies are effective for predicting metabolic pathways?
- Methodological Answer :
- In Silico Metabolism : Use software like MetaSite to identify vulnerable sites (e.g., pyrrolidinyl N-dealkylation or pyrazole hydroxylation) .
- Docking Studies : Map interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict clearance rates .
Q. How can contradictory results in enzyme inhibition assays be addressed?
- Methodological Answer :
- Assay Validation : Compare results across orthogonal methods (e.g., fluorescence-based vs. radiometric kinase assays) .
- Kinetic Analysis : Determine inhibition mode (competitive/non-competitive) using Lineweaver-Burk plots .
- Cofactor Interference : Test for false positives caused by ATP concentration variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
